

Comparative Docking Analysis of Pyrimido-pyridazine Derivatives as Therapeutic Agents

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Compound of Interest

Compound Name: *Pyrimido[5,4-c]pyridazine*

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A deep dive into the molecular interactions of Pyrimido-pyridazine derivatives with key protein targets in cancer and infectious diseases reveals their potential as potent inhibitors. This guide provides a comparative analysis of their docking studies against Human AKT1, Dihydropteroate Synthase (DHPS), and Tyrosine Kinases, offering insights for researchers and drug development professionals.

Pyrimido-pyridazine derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities. In silico docking studies play a crucial role in elucidating the binding modes and predicting the inhibitory potential of these compounds against various biological targets. This guide synthesizes findings from several key studies to provide a comparative overview of their docking performance, detailed experimental protocols, and the signaling pathways they modulate.

Quantitative Docking Data Summary

The following table summarizes the key quantitative data from comparative docking studies of Pyrimido-pyridazine derivatives against their respective protein targets. This data provides a basis for comparing the binding affinities and potential efficacy of different derivatives.

Study Focus	Target Protein	PDB ID	Docking Software	Derivative(s)	Docking Score (kcal/mol) / Fitness Score	Key Interacting Residues
Anticancer (Tyrosine Kinase Inhibitors)	Tyrosine-protein kinase	3LQ8	Not Specified	Compound 2b	-8.5	Not Specified in Abstract
Antibacterial (DHPS Inhibitors)	Dihydropteroate Synthase (Bacillus anthracis)	1TWW	Not Specified	Series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines	Not Specified in Abstract	Asp101
Anticancer (AKT1 Inhibitors)	Human AKT1	Not Specified in Abstract	Gold 5.2	New derivatives of pyrimido[4,5-c]pyridazine	Not Specified in Abstract	Not Specified in Abstract

Note: The detailed docking scores and interacting residues for all derivatives were not consistently available in the abstracts of the reviewed studies. Access to the full-text articles is required for a comprehensive quantitative comparison.

Experimental Protocols

A detailed understanding of the experimental methodology is critical for the interpretation and replication of docking studies. The following sections outline the typical protocols employed in the docking of Pyrimido-pyridazine derivatives.

Molecular Docking of Tyrosine Kinase Inhibitors

Protein Preparation: The crystal structure of the tyrosine-protein kinase (PDB ID: 3LQ8) is retrieved from the Protein Data Bank.^[1] Water molecules and heteroatoms are removed from the protein structure. Hydrogen atoms are added, and the protein is prepared for docking using standard molecular modeling software.

Ligand Preparation: The 3D structures of the Pyrimido-pyridazine derivatives are sketched using chemical drawing software and then optimized using a suitable force field (e.g., MMFF94).

Docking Simulation: Molecular docking is performed to predict the binding mode and affinity of the derivatives within the active site of the tyrosine kinase. The docking parameters, such as the grid box dimensions and center, are defined to encompass the active site of the protein. The docking algorithm, often a genetic algorithm or a Lamarckian genetic algorithm, is then used to explore the conformational space of the ligand within the active site. The resulting poses are scored based on their predicted binding energy.

Molecular Docking of DHPS Inhibitors

Protein and Ligand Preparation: The crystal structure of Bacillus anthracis Dihydropteroate Synthase (DHPS) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules and adding hydrogen atoms. The Pyrimido-pyridazine derivatives are designed and their 3D structures are generated and optimized.

Docking and Scoring: A series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines are docked into the pterin binding pocket of DHPS.^{[2][3]} The docking protocol is designed to improve binding affinity by, for example, removing N-methyl ring substitutions to enhance interaction within the pterin pocket and optimizing the length of the side chain carboxylic acid to fully engage the pyrophosphate binding site.^[3] The interactions are evaluated through enzyme activity assays, X-ray crystallography, isothermal calorimetry, and surface plasmon resonance to gain a comprehensive understanding of the binding interactions from structural, kinetic, and thermodynamic perspectives.^[3]

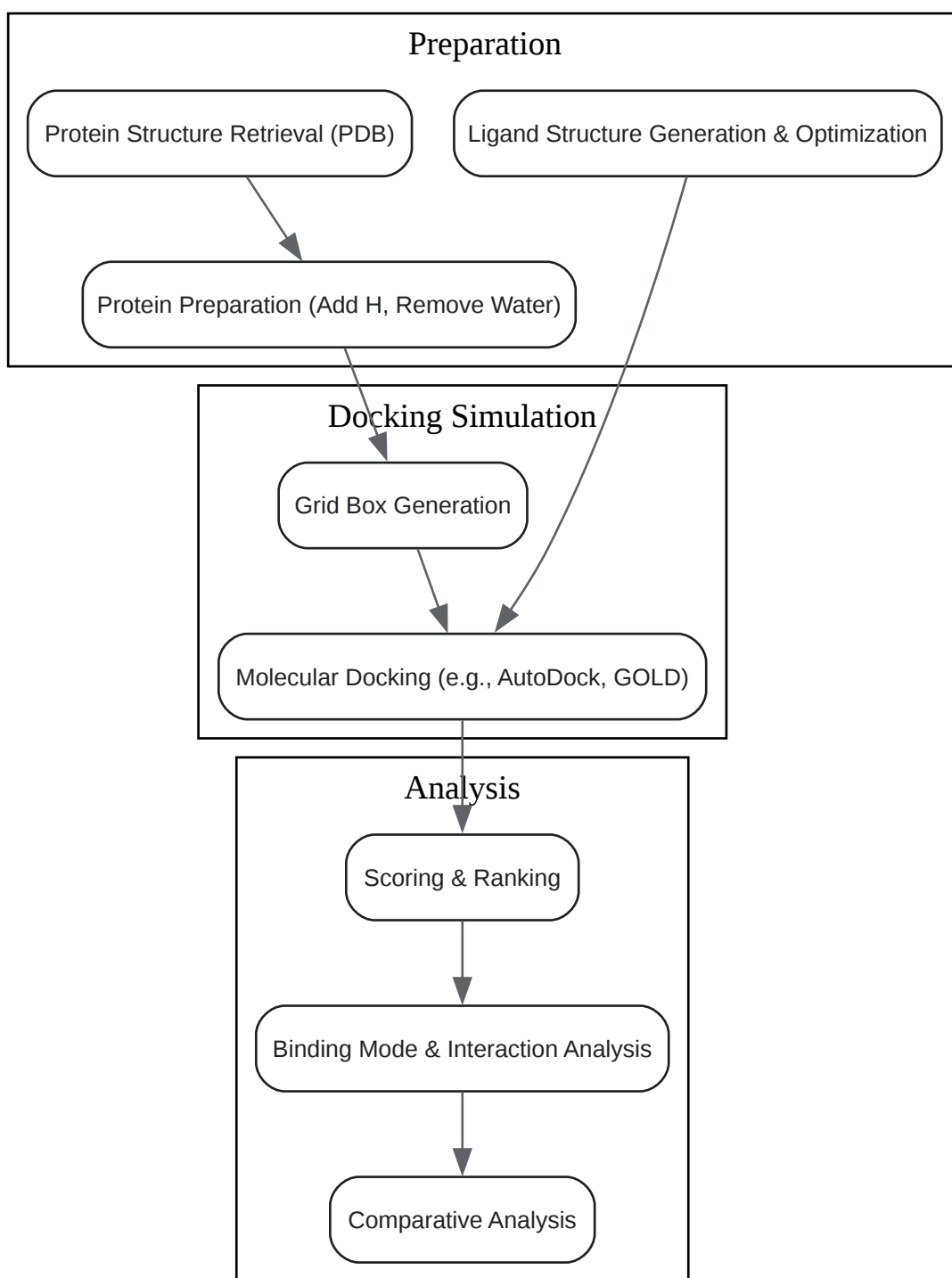
Molecular Docking of AKT1 Inhibitors

Protein and Ligand Preparation: The three-dimensional structure of human AKT1 is retrieved from a protein structure database. The protein is prepared for docking by removing any co-crystallized ligands and water molecules, followed by the addition of polar hydrogens and the assignment of charges. The synthesized Pyrimido-pyridazine derivatives are built and their geometries are optimized.

Docking Simulation using GOLD 5.2: The potential inhibitory activities of the synthesized compounds are studied through docking calculations performed using the GOLD 5.2 software, which employs a genetic algorithm.^[4] The binding site is defined based on the active site residues of AKT1. The genetic algorithm parameters, such as population size, number of generations, and selection pressure, are set to ensure a thorough search of the conformational space. The fitness of the docked poses is evaluated using a scoring function, such as GoldScore or ChemScore, which estimates the binding affinity.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is essential for a comprehensive understanding of these docking studies. The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and a typical workflow for a comparative docking study.



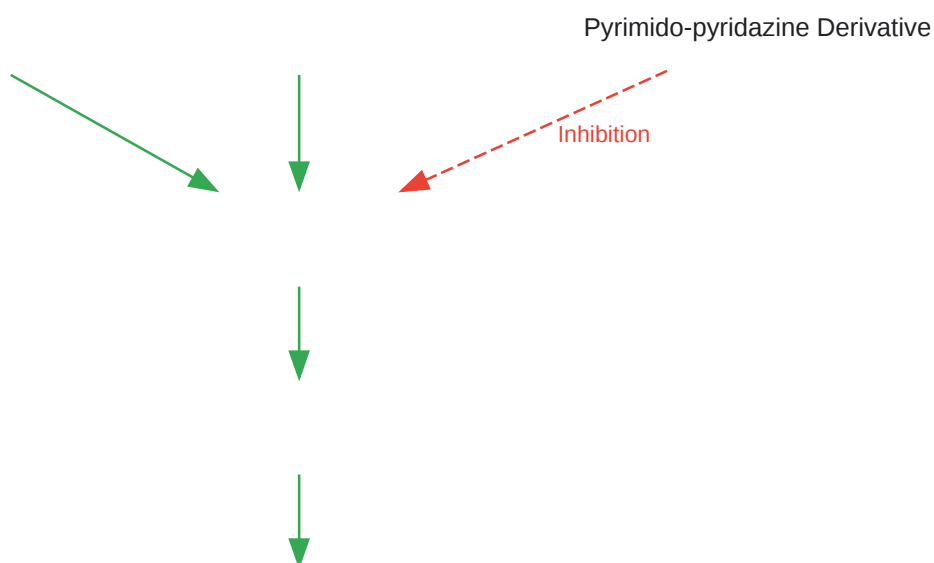
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A typical workflow for a comparative molecular docking study.



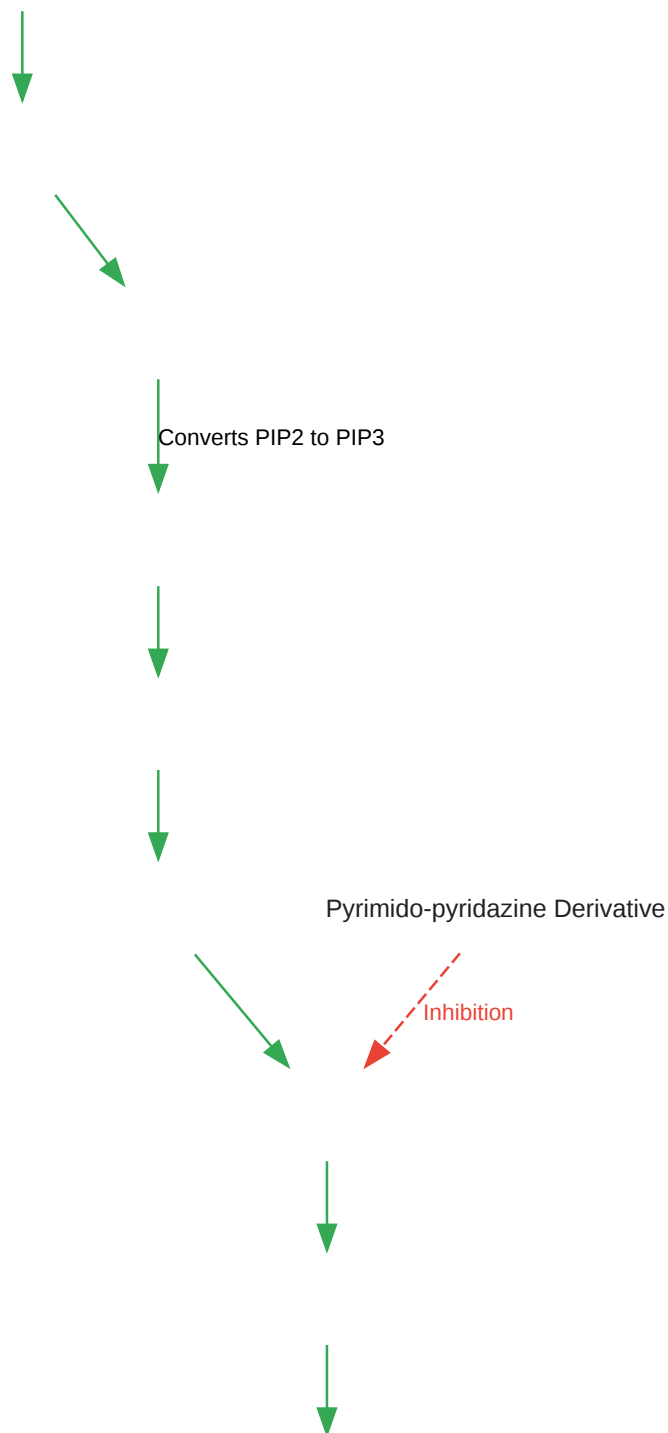
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Simplified Tyrosine Kinase signaling pathway and the point of inhibition.



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The role of Dihydropteroate Synthase (DHPS) in the folate biosynthesis pathway.



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The PI3K/AKT1 signaling pathway and the inhibitory action of Pyrimido-pyridazine derivatives.

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